molecular formula C12H9N3O5 B2888055 3-Amino-4',5-dinitrobiphenyl-4-ol CAS No. 1795433-07-6

3-Amino-4',5-dinitrobiphenyl-4-ol

Cat. No.: B2888055
CAS No.: 1795433-07-6
M. Wt: 275.22
InChI Key: ZKLKUHCANIWRBC-UHFFFAOYSA-N
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Description

3-Amino-4',5-dinitrobiphenyl-4-ol is a biphenyl derivative characterized by an amino (-NH₂) group at position 3, hydroxyl (-OH) at position 4, and two nitro (-NO₂) groups at positions 4' and 3. For example, methods such as thin-layer chromatography (TLC) monitoring and elemental analysis, as reported for pyrazolo-pyridine derivatives , could be applicable for its synthesis and characterization.

Properties

IUPAC Name

2-amino-6-nitro-4-(4-nitrophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c13-10-5-8(6-11(12(10)16)15(19)20)7-1-3-9(4-2-7)14(17)18/h1-6,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLKUHCANIWRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)[N+](=O)[O-])O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4’,5-dinitrobiphenyl-4-ol typically involves a multi-step process. One common method is the nitration of biphenyl derivatives followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4’,5-dinitrobiphenyl-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions, often using hydrogenation catalysts, can convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-4’,5-dinitrobiphenyl-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer activity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-4’,5-dinitrobiphenyl-4-ol exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electronic interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Amino-4',5-dinitrobiphenyl-4-ol with structurally related compounds from the evidence, emphasizing functional groups and applications:

Compound Name Core Structure Functional Groups Key Properties/Applications References
This compound (Target) Biphenyl -NH₂, -OH, -NO₂ Hypothetical: Explosives, pharmaceuticals (inferred from nitro/amino groups)
3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Pyrazolo-pyridine -NH₂, -CH₃ Heterocyclic intermediate; synthesized via TLC-monitored reactions
3-Amino-4,5-dimethyl-3 (volatile agent) Pyrazine -NH₂, -CH₃ Aroma compound in fenugreek; potential flavoring agent
(S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acid Cyclopentene -NH₂, -X (halogen), -COOH Enzyme inhibitor (human ornithine aminotransferase)
3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid Thiophene -NH₂, -SO₂C₆H₅, -COOH Sulfur-containing heterocycle; agrochemical/pharmaceutical intermediate

Key Differences and Implications

  • Cyclopentene derivatives (e.g., ) exhibit constrained geometries, favoring selective enzyme interactions.
  • The hydroxyl group in the target compound could improve solubility in polar solvents, contrasting with halogenated cyclopentene derivatives .
  • Synthesis and Characterization: Pyrazolo-pyridines and thiophenes are synthesized using hydrazonoyl halides and monitored via TLC, suggesting similar protocols for the target compound. Elemental analysis (as in ) would be critical for verifying the target compound’s purity.
  • Applications: The target’s nitro groups align with explosives or dye industries, whereas amino-thiophenes and cyclopentene derivatives target biomedical applications. Volatile pyrazine analogs (e.g., ) highlight divergent uses in flavor chemistry.

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